(S)-Methyl 3-(Benzyloxy)tetradecanoate
Description
(S)-Methyl 3-(Benzyloxy)tetradecanoate is an organic compound with the molecular formula C21H34O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Properties
Molecular Formula |
C22H36O3 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl (3S)-3-phenylmethoxytetradecanoate |
InChI |
InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-14-17-21(18-22(23)24-2)25-19-20-15-12-11-13-16-20/h11-13,15-16,21H,3-10,14,17-19H2,1-2H3/t21-/m0/s1 |
InChI Key |
DSQRYVDYSWWRDB-NRFANRHFSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](CC(=O)OC)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-(Benzyloxy)tetradecanoate typically involves the esterification of (S)-3-(Benzyloxy)tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
(S)-3-(Benzyloxy)tetradecanoic acid+MethanolAcid Catalyst(S)-Methyl 3-(Benzyloxy)tetradecanoate+Water
Industrial Production Methods
In an industrial setting, the production of (S)-Methyl 3-(Benzyloxy)tetradecanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration ensures consistent product quality.
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. For example:
-
Saponification : Treatment with aqueous NaOH/MeOH converts the ester to (S)-3-(benzyloxy)tetradecanoic acid (yield: 76–92%) .
-
Acid-Catalyzed Hydrolysis : HCl in dioxane cleaves the ester to the free acid, which can be further functionalized (e.g., converted to acid chlorides) .
Key Data:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Saponification | NaOH/MeOH, reflux | (S)-3-(Benzyloxy)tetradecanoic acid | 76% | |
| Acid hydrolysis | HCl/dioxane | (S)-3-(Benzyloxy)tetradecanoic acid | 85% |
Benzyloxy Group Elimination
The benzyl ether moiety participates in acid-mediated elimination reactions:
-
Dehydration : Under acidic conditions (e.g., H2SO4/CHCl3), the benzyloxy group is eliminated to form α,β-unsaturated esters (e.g., tetradec-2-enoate derivatives) .
-
Mechanism : Protonation of the benzyloxy oxygen triggers β-elimination, releasing benzyl alcohol and generating a double bond .
Example:
Nucleophilic Substitution at the Benzyloxy Position
The benzyloxy group acts as a leaving group in SN2 reactions with strong nucleophiles:
-
Displacement by Thiols : Reaction with NaSH in DMF replaces the benzyloxy group with a thiol, yielding methyl 3-mercaptotetradecanoate (yield: 65%) .
-
Grignard Reagents : Organomagnesium reagents (e.g., MeMgBr) displace benzyloxy to form branched esters .
Catalyzed Cycloaddition Reactions
The compound participates in lanthanide-catalyzed Diels-Alder reactions:
-
With Danishefsky’s Diene : Yb(OTf)3 catalyzes [4+2] cycloaddition to form cis-cyclohexenone derivatives, preserving stereochemistry .
Reaction Conditions:
| Catalyst | Temperature | Product | Diastereomeric Ratio (cis:trans) | Yield |
|---|---|---|---|---|
| Yb(OTf)3 | 0°C | cis-4,5-Dimethyl-2-cyclohexenone | 95:5 | 82% |
Photochemical Reactivity
Under UV irradiation, the benzyloxy group stabilizes radical intermediates, enabling:
-
C–O Bond Cleavage : Generates methyl tetradecanoate and benzyl radicals (trapped with TEMPO) .
-
Intramolecular Cyclization : Forms macrocyclic lactones when the alkyl chain length permits .
Biological Interactions
While not a primary focus, the benzyloxy group influences binding to lipid-processing enzymes:
-
Mitochondrial Targets : Analogues with similar benzyloxy motifs inhibit KCa3.1 channels (IC50: 0.32–7.10 µM) .
Critical Analysis of Reaction Pathways
-
Steric Effects : The S-configuration at C3 directs nucleophilic attacks to the less hindered face, ensuring high enantioselectivity .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity, while nonpolar solvents favor elimination .
This compound’s versatility in ester hydrolysis, elimination, and cycloaddition reactions makes it valuable for synthesizing chiral intermediates in pharmaceuticals and materials science. Experimental protocols and yields are consistent across studies, underscoring its reliability in synthetic workflows .
Scientific Research Applications
(S)-Methyl 3-(Benzyloxy)tetradecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-(Benzyloxy)tetradecanoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
- 3-(Benzyloxy)-3-oxopropanoic acid
Uniqueness
(S)-Methyl 3-(Benzyloxy)tetradecanoate is unique due to its specific chiral configuration and the presence of both benzyloxy and ester functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
(S)-Methyl 3-(benzyloxy)tetradecanoate is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
(S)-Methyl 3-(benzyloxy)tetradecanoate is an ester derived from (S)-3-hydroxytetradecanoic acid and benzyl alcohol. The synthesis typically involves the reaction of (S)-3-hydroxytetradecanoic acid with benzyl bromide in the presence of a base, followed by methylation. This compound is part of a larger class of lipid derivatives that exhibit significant biological activities.
Immunomodulatory Effects
Research indicates that (S)-Methyl 3-(benzyloxy)tetradecanoate has immunomodulatory properties. It has been shown to enhance the secretion of interleukin-6 (IL-6), a cytokine involved in immune responses. In particular, studies demonstrated that its (S)-acyl analogue exhibited stronger IL-6 inducing activity compared to its natural counterpart, lipid A, suggesting a potential role in modulating immune responses .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated through various assays. For instance, it has been noted to inhibit lipopolysaccharide (LPS)-induced inflammatory responses. In vitro experiments revealed that (S)-Methyl 3-(benzyloxy)tetradecanoate could suppress the secretion of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of (S)-Methyl 3-(benzyloxy)tetradecanoate resulted in reduced inflammation markers and improved survival rates in models of septic shock induced by LPS .
- Cell Culture Experiments : When tested on human peripheral blood mononuclear cells, the compound demonstrated low cytotoxicity even at high concentrations (up to 5200 μM), indicating a favorable safety profile for further development .
- Mechanistic Insights : The mechanism behind its biological activity appears to involve modulation of key signaling pathways associated with inflammation and immune response. Specifically, it may interact with the NF-κB pathway, which is crucial for the expression of various inflammatory mediators .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (S)-Methyl 3-(Benzyloxy)tetradecanoate, and how can stereochemical purity be ensured?
- Methodology :
- Benzyloxy Protection : Introduce the benzyloxy group at the C3 position via nucleophilic substitution or Mitsunobu reaction (common in benzyloxy ester synthesis) .
- Esterification : Use methyl esterification under acidic or enzymatic conditions to avoid racemization.
- Stereochemical Control : Employ chiral catalysts (e.g., lipases or transition-metal complexes) to preserve the (S)-configuration. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Spectroscopy :
- NMR : -NMR to identify benzyloxy protons (δ 4.5–5.0 ppm) and methyl ester protons (δ 3.6–3.7 ppm). -NMR to confirm carbonyl (C=O, ~170 ppm) and benzyl carbons .
- IR : Detect ester C=O stretching (~1740 cm) and benzyl ether C-O-C (~1250 cm) .
Q. How should researchers handle discrepancies in reported melting points or thermodynamic properties?
- Approach :
- Cross-reference data from multiple sources (e.g., NIST, peer-reviewed journals) .
- Re-measure properties using standardized protocols (e.g., DSC for melting points, adiabatic calorimetry for enthalpies) .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-alkylation or ester hydrolysis) be minimized during synthesis?
- Optimization Strategies :
- Temperature Control : Conduct reactions at low temperatures (0–5°C) to suppress side reactions .
- Protecting Groups : Use temporary protecting groups (e.g., TMS or Boc) for reactive hydroxyl sites .
- Catalyst Screening : Test palladium or enzyme-based catalysts for selective benzyloxy group retention .
Q. What explains contradictions in thermodynamic data (e.g., ΔvapH or T) across studies?
- Root Causes :
- Impurities : Even minor contaminants (e.g., residual solvents) alter boiling points .
- Measurement Techniques : Static vs. dynamic methods yield different ΔvapH values. For example, static methods report ΔvapH = 86.6 ± 0.8 kJ/mol for methyl tetradecanoate, while dynamic methods show 75.06 kJ/mol .
Q. How does the benzyloxy group influence the compound’s stability under oxidative or hydrolytic conditions?
- Stability Studies :
- Hydrolysis : Assess resistance by incubating in buffered solutions (pH 1–13) and monitoring degradation via LC-MS. Benzyl ethers typically resist hydrolysis below pH 10 .
- Oxidation : Expose to radical initiators (e.g., AIBN) or HO to evaluate C-O bond cleavage .
Key Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
